tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate
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Overview
Description
tert-Butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate: is a spirocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its spirocyclic framework, which provides a distinct three-dimensional shape, making it a valuable building block in drug discovery and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired compound . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate is used as a building block in the synthesis of complex molecules. Its spirocyclic structure provides a unique scaffold for the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the creation of molecules with improved pharmacokinetic and pharmacodynamic properties .
Industry: The compound is also used in the development of new materials and catalysts. Its spirocyclic framework can enhance the properties of polymers and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate depends on its specific application. In drug design, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to improved efficacy and selectivity .
Comparison with Similar Compounds
- tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 7-amino-5-azaspiro[3.4]octane-5-carboxylate
Uniqueness: tert-Butyl 7-hydroxy-5-azaspiro[3.4]octane-5-carboxylate stands out due to its specific spirocyclic structure, which provides a distinct three-dimensional shape. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
2413878-41-6 |
---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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